1-(4-ethoxyphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide
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Overview
Description
1-(4-ethoxyphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of an ethoxyphenyl group, a trimethoxyphenyl group, and a pyrrolidine ring with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an ethoxyphenyl halide and a suitable nucleophile.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a similar nucleophilic substitution reaction using a trimethoxyphenyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the pyrrolidine ring and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other electrophiles in the presence of a suitable nucleophile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(4-ethoxyphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Inhibition or Activation of Pathways: The compound may inhibit or activate specific biochemical pathways, resulting in changes in cellular processes.
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide: Similar structure but with a chlorophenyl group instead of an ethoxyphenyl group.
1-(4-methoxyphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide: Similar structure but with a methoxyphenyl group instead of an ethoxyphenyl group.
The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H26N2O6 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H26N2O6/c1-5-30-17-8-6-16(7-9-17)24-13-14(10-20(24)25)22(26)23-15-11-18(27-2)21(29-4)19(12-15)28-3/h6-9,11-12,14H,5,10,13H2,1-4H3,(H,23,26) |
InChI Key |
MIDLUDRZQNQVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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